![molecular formula C22H21N3OS B2928541 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-80-8](/img/structure/B2928541.png)
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a fused pyrrolo-pyrimidine structure. The presence of various functional groups, such as the isopropylthio and p-tolyl groups, introduces significant chemical versatility, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolo-pyrimidine scaffold, followed by the introduction of the isopropylthio, phenyl, and p-tolyl groups. Key reagents include:
N-alkylated pyrrole derivatives
Isopropylthiol
Phenylboronic acid
p-Tolylboronic acid
Palladium catalysts for cross-coupling reactions
Common synthetic methods include:
Suzuki Coupling Reaction: : Utilizing palladium-catalyzed cross-coupling to introduce the phenyl and p-tolyl groups.
N-Alkylation: : Introducing the isopropylthio group via alkylation reactions.
Cyclization: : Forming the fused pyrrolo[3,2-d]pyrimidine ring system through intramolecular cyclization.
Industrial Production Methods
Industrial-scale production may rely on streamlined processes to optimize yield and purity. This typically involves large-scale Suzuki coupling reactions, followed by efficient purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones. Reduction : Reduction of the pyrimidine ring is possible, leading to partially or fully hydrogenated derivatives. Substitution : Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituting agents: : Halogenating agents (Br2, Cl2), nitrating agents (HNO3)
Major Products
Sulfoxides/Sulfones: : Products of oxidation reactions.
Hydrogenated derivatives: : Resulting from reduction reactions.
Halogenated/nitrated compounds: : Products of substitution reactions.
科学研究应用
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one finds applications across several domains:
Chemistry
Synthetic Intermediate: : Used as a building block in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions due to its unique structure.
Biology
Bioactive Molecules: : Studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Discovery: : Explored for its potential as a lead compound in drug development, particularly targeting cancer and infectious diseases.
Industry
Material Science: : Investigated for its potential in creating novel materials with specific electronic or optical properties.
作用机制
Molecular Targets and Pathways
The specific mechanism of action of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one depends on its application. In biological contexts, it may interact with various enzymes or receptors, altering cellular pathways. Studies often focus on its interaction with kinases and other regulatory proteins, potentially inhibiting or activating specific signaling pathways.
相似化合物的比较
Similar Compounds
2-(methylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(isopropylthio)-7-(m-tolyl)-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substituents, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets.
属性
IUPAC Name |
3-(4-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-7-5-4-6-8-16)13-23-20(19)21(26)25(22)17-11-9-15(3)10-12-17/h4-14,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRKJADQOOBABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
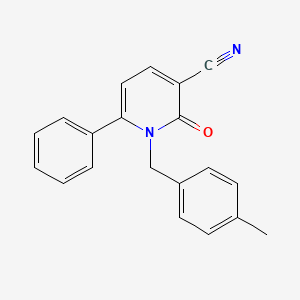

![7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2928464.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2928465.png)
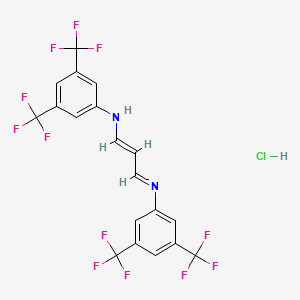
![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)
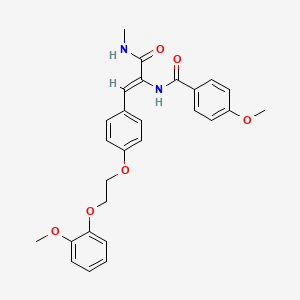
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)
![1'-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2928475.png)
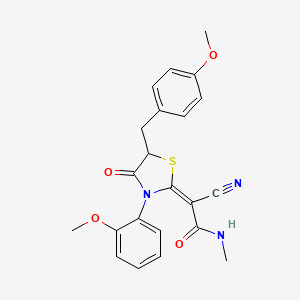
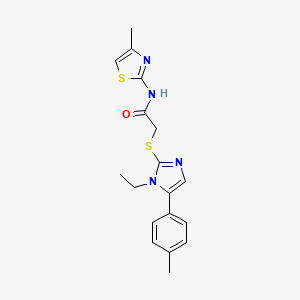
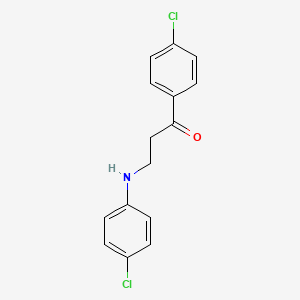
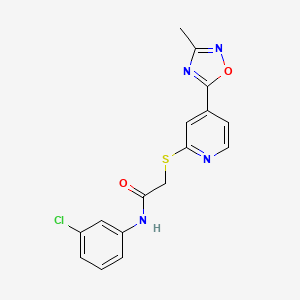
![1-{7-acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}ethan-1-one](/img/structure/B2928481.png)
